molecular formula C10H6ClF3O B1423145 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal CAS No. 119197-25-0

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

Cat. No. B1423145
Key on ui cas rn: 119197-25-0
M. Wt: 234.60 g/mol
InChI Key: FFGRIAPCGIYWJS-CMDGGOBGSA-N
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Patent
US07951794B2

Procedure details

At 0° C., DMF (4.3 mL) is carefully treated with phosphoroxychloride (2.8 mL) and the mixture is stirred at rt for 20 min before 1,1,1-trifluoro-3-phenyl-propan-2-one (1.55 mL, 10 mmol) is slowly added. The reaction mixture is stirred for 2 h at 45° C. and 18 h at rt, diluted with sat. aq. Na-acetate solution (20 mL) and water (40 mL) and extracted with diethyl ether. The organic phase is separated, washed with sat. aq. NaHCO3-solution, dried over Na2SO4 and evaporated to give 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (2.20 g) as a pale yellow oil.
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na acetate
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)[Cl:8].[F:11][C:12]([F:23])([F:22])[C:13](=O)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O>[Cl:8][C:13]([C:12]([F:23])([F:22])[F:11])=[C:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
1.55 mL
Type
reactant
Smiles
FC(C(CC1=CC=CC=C1)=O)(F)F
Step Three
Name
Na acetate
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 h at 45° C. and 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3-solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Type
product
Smiles
ClC(=C(C=O)C1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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